Disperse Orange 3 chemical structure and properties
Disperse Orange 3 chemical structure and properties
Disperse Orange 3 is a monoazo dye notable for its application in the textile industry and its well-documented role as a contact allergen.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant experimental protocols for researchers and professionals in drug development and material science.
Chemical Identity and Structure
Disperse Orange 3 is chemically identified as 4-((4-Nitrophenyl)diazenyl)aniline.[2][3][4] It is a member of the azo dye class, characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings.[1][5] One of the aromatic rings is substituted with an amino group, and the other with a nitro group.[1][6]
Table 1: Chemical Identifiers for Disperse Orange 3
| Identifier | Value |
| IUPAC Name | 4-[(E)-(4-Nitrophenyl)diazenyl]anilin[7] |
| Synonyms | 4-(4-Nitrophenylazo)aniline, C.I. 11005[2][4][5] |
| CAS Number | 730-40-5[2][3][5][6] |
| EC Number | 211-984-8[2][3] |
| Molecular Formula | C₁₂H₁₀N₄O₂[2][3][5][6] |
| Molecular Weight | 242.23 g/mol [2][4][5][6] |
| InChI Key | UNBOSJFEZZJZLR-CCEZHUSRSA-N[2] |
| SMILES String | Nc1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O[2] |
graph Disperse_Orange_3_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom nodes N1 [label="N", fontcolor="#202124"]; N2 [label="N", fontcolor="#202124"]; N3 [label="N", fontcolor="#202124"]; N4 [label="N", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="O", fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H1 [label="H₂", fontcolor="#202124"];
// Benzene Ring 1 (with NH2) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- N1; N1 -- H1 [style=invis]; // for positioning H2N// Azo Bridge C1 -- N2; N2 -- N3 [style=double];
// Benzene Ring 2 (with NO2) N3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- N4;
// Nitro Group N4 -- O1 [style=double]; N4 -- O2;
// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; N1 [pos="0,4!"]; H1 [pos="0,4.6!"]; N2 [pos="-1.5,-0.8!"]; N3 [pos="-2.5,-0.4!"]; C7 [pos="-3.8,-0.8!"]; C8 [pos="-4.2,-2.1!"]; C9 [pos="-5.5,-2.5!"]; C10 [pos="-6.4,-1.5!"]; C11 [pos="-6.0,-0.2!"]; C12 [pos="-4.7,0.2!"]; N4 [pos="-7.8,-1.9!"]; O1 [pos="-8.2,-2.9!"]; O2 [pos="-8.5,-1.1!"]; }
Caption: Chemical structure of Disperse Orange 3.
Physicochemical Properties
Disperse Orange 3 is a solid, appearing as an orange to dark red powder.[3][5][6][8] It is a lipophilic substance with very low solubility in water.[7][9][10] Its solubility in organic solvents like ethanol, acetone, and toluene is higher.[5][6]
Table 2: Physicochemical Properties of Disperse Orange 3
| Property | Value |
| Physical State | Solid powder[9] |
| Color | Orange, yellow-light red, to dark brown[5][6][8] |
| Melting Point | ~200-220 °C (decomposes)[1][2][3][6][8][11] |
| Boiling Point | ~385-460 °C (estimate)[3][7][8] |
| Water Solubility | 0.34 mg/L - 290.7 µg/L (at 25 °C)[7][8] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, toluene[5][6]; Slightly soluble in Chloroform, DMSO, Methanol[8][12] |
| log P (n-octanol/water) | 2.7[3] |
| UV-Vis Absorption Maximum (λmax) | 415 nm[1][6][13] - 443 nm[2][11][12] |
Synthesis and Manufacturing
The industrial synthesis of Disperse Orange 3 involves a multi-step process starting with the diazotization of 4-nitrobenzenamine.[5][6] The resulting diazonium salt is then coupled with an aniline derivative.[5][6] A common method involves coupling with N-phenyl-4-sulfonic acid, followed by hydrolysis with sodium hydroxide to remove the sulfonic acid group.[1][5]
Caption: General synthesis workflow for Disperse Orange 3.
Experimental Protocol: Synthesis of Disperse Orange 3
A representative laboratory-scale synthesis is described as follows:[14]
-
Dissolution: Dissolve 13.8 g of p-nitroaniline in a mixture of 70 g of alpha-methylnaphthalene and 49 g of dodecylbenzene sulfonic acid with stirring at 45°C.
-
Diazotization: Add 7.0 g of sodium nitrite (NaNO₂) to the solution. Stir the mixture for 20 minutes and then heat to 55°C.
-
Coupling: Add 9.3 g of aniline to the reaction mixture. The solution will immediately turn bright orange.
-
Reaction Completion: Continue stirring the mixture for six hours at approximately 65°C to ensure the reaction goes to completion.
-
Isolation: The resulting product can be isolated and purified to yield a dye with a shade similar to commercially available Disperse Orange 3.[14]
Applications and Industrial Relevance
The primary application of Disperse Orange 3 is as a disperse dye for coloring synthetic fibers.[5][15] Due to its lipophilic nature and small molecular size, it is particularly effective for dyeing polyester and acetate fibers.[5][9][10] It has also been used for dyeing nylon, silk, wool, and cotton, as well as for coloring plastics.[1][5][15]
Toxicology and Safety
Disperse Orange 3 is a known skin sensitizer and has been associated with allergic contact dermatitis, particularly in textile workers.[1][9][16] There is limited evidence suggesting a potential carcinogenic effect, though data is insufficient for a conclusive assessment.[9] Due to these health concerns, its use in textiles that come into direct contact with the skin is no longer recommended in some regions.[9] In Germany, for instance, the use of Disperse Orange 3 in tattoo inks and permanent make-up has been banned.[7]
The substance is classified as irritating to the eyes, respiratory system, and skin.[8][9][10] Accidental ingestion may be harmful, and the substance or its metabolites can potentially bind to hemoglobin, leading to methemoglobinemia.[9]
Caption: Pathway from application to potential health effects.
Experimental Protocols: Biodegradation Study
The environmental fate of azo dyes is a significant area of research. Studies on the biodegradation of Disperse Orange 3 provide insight into its persistence and breakdown pathways.
Objective: To assess the ability of a microorganism, such as the white-rot fungus Pleurotus ostreatus, to decolorize and degrade Disperse Orange 3.
Methodology (Adapted from Zhao et al., 2006): [2]
-
Culture Preparation: Cultivate Pleurotus ostreatus in a suitable liquid medium (e.g., potato dextrose broth) under optimal temperature and pH conditions until sufficient mycelial biomass is achieved.
-
Inoculation: Introduce a known concentration of Disperse Orange 3 into the fungal culture flasks. A non-inoculated control flask containing the dye and medium should be prepared to account for any abiotic decolorization.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 150 rpm shaking) for a specified period (e.g., 10-15 days).
-
Sample Collection: Periodically withdraw aliquots from the culture medium.
-
Decolorization Assay: Centrifuge the collected samples to remove mycelia. Measure the absorbance of the supernatant at the dye's maximum absorption wavelength (λmax ≈ 415-443 nm) using a UV-Vis spectrophotometer. Calculate the percentage of decolorization relative to the initial absorbance.
-
Degradation Analysis (Optional): Analyze the supernatant using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any metabolic breakdown products, confirming the biodegradation process beyond simple color removal.
References
- 1. DISPERSE ORANGE 3 CAS#: 730-40-5 [m.chemicalbook.com]
- 2. Disperse Orange 3 Dye content 90 730-40-5 [sigmaaldrich.com]
- 3. DISPERSE ORANGE 3 - Safety Data Sheet [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]
- 7. Disperse Orange 3 – Wikipedia [de.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Disperse Orange 3 | CAS 730-40-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. ジスパースオレンジ 3 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 12. DISPERSE ORANGE 3 price,buy DISPERSE ORANGE 3 - chemicalbook [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. prepchem.com [prepchem.com]
- 15. dormer.com [dormer.com]
- 16. Disperse Orange 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
